1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S and a molecular weight of 233.21 g/mol . This compound is known for its unique structure, which includes a cyano group, a trifluoromethylthio group, and a hydrazine moiety attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-cyano-6-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethylthio groups contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biological pathways, leading to its observed effects in various applications.
Comparison with Similar Compounds
Similar compounds to 1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine include:
1-(2-Cyano-6-(trifluoromethyl)phenyl)hydrazine: This compound lacks the sulfur atom present in the trifluoromethylthio group, which may affect its reactivity and applications.
2-Cyano-6-(trifluoromethylthio)benzaldehyde: This precursor compound is used in the synthesis of this compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3N3S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-hydrazinyl-3-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-6-3-1-2-5(4-12)7(6)14-13/h1-3,14H,13H2 |
InChI Key |
QSHKWMWNRHSVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)C#N |
Origin of Product |
United States |
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